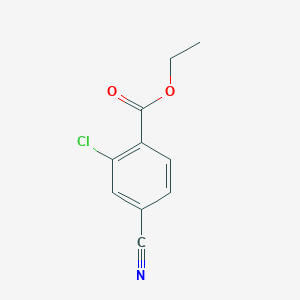

Ethyl 2-chloro-4-cyanobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

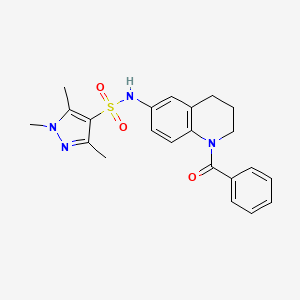

Ethyl 2-chloro-4-cyanobenzoate is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 . Its IUPAC name is ethyl 2-chloro-4-cyanobenzoate . It is stored at temperatures between 0-8°C .

Molecular Structure Analysis

The InChI code for Ethyl 2-chloro-4-cyanobenzoate is1S/C10H8ClNO2/c1-2-14-10(13)8-4-3-7(6-12)5-9(8)11/h3-5H,2H2,1H3 . This code represents the molecular structure of the compound. It is stored at temperatures between 0-8°C . More specific physical and chemical properties are not provided in the search results.

Applications De Recherche Scientifique

Chemical Synthesis and Compound Formation

Ethyl 2-chloro-4-cyanobenzoate is instrumental in various chemical syntheses. For instance, it is used in the Friedländer synthesis of 2-(a-Chloroalkyl)quinoline derivatives, showcasing its role in forming structurally diverse compounds (Degtyarenko et al., 2007). Similarly, it is crucial in the synthesis of 2-Chloro-4-chloromethylbenzothiazole, revealing its versatility in creating complex chemical structures (Zheng-hong, 2009). Furthermore, it is involved in the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one and its disperse azo dyes, indicating its potential in dye synthesis and the textile industry (Karcı & Demirçalı, 2006).

Catalysis and Reaction Pathways

Ethyl 2-chloro-4-cyanobenzoate is significant in catalytic processes and reaction pathways. It is used in one-pot syntheses of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, demonstrating its role in catalytic and chemical transformations (Latif et al., 2003). It also serves as a precursor for synthesizing diverse trifluoromethyl heterocycles, highlighting its importance in the development of pharmaceuticals and organic materials (Honey et al., 2012).

Pharmaceutical and Therapeutic Applications

In pharmaceutical research, Ethyl 2-chloro-4-cyanobenzoate shows potential in the discovery of new apoptosis-inducing agents for breast cancer. Its derivatives demonstrate significant antiproliferative potential and the ability to induce apoptosis in cancer cells (Gad et al., 2020). This indicates its potential role in the development of novel cancer therapies.

Safety And Hazards

Ethyl 2-chloro-4-cyanobenzoate is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Propriétés

IUPAC Name |

ethyl 2-chloro-4-cyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-2-14-10(13)8-4-3-7(6-12)5-9(8)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTWNJRPXUAKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-4-cyanobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2463249.png)

![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2463250.png)

![N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

![2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2463269.png)

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2463270.png)